N-tert-Butyl-O-benzoylhydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-O-benzoylhydroxylamine hydrochloride involves the reaction of benzoic acid with N-hydroxy-tert-butylamine in the presence of hydrochloric acid . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different benzoic acid derivatives, while reduction may produce various hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the benzoylation of aldehydes and ketones.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-O-benzoylhydroxylamine hydrochloride involves its ability to act as a benzoylation reagent. . The molecular targets and pathways involved in its action depend on the specific application and the type of reaction it participates in.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-tert-Butyl-O-benzoylhydroxylamine hydrochloride include:
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective benzoylation reagent. Its tert-butyl and benzoyl groups provide distinct reactivity patterns compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
benzoyloxy(tert-butyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H |
InChI-Schlüssel |
UAYHNCIDRZTSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[NH2+]OC(=O)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.